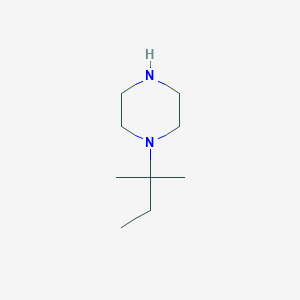

1-(2-Methylbutan-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylbutan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQDSJCTVCNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593062 | |

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-55-7 | |

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methylbutan 2 Yl Piperazine and Analogous Sterically Hindered Piperazines

Classical and Modern Approaches to Piperazine (B1678402) Ring Formation

The construction of the piperazine ring itself can be achieved through a variety of classical and modern synthetic routes. The choice of method often depends on the desired substitution pattern on the carbon framework of the ring.

Classical Methods: Classical approaches to piperazine synthesis often involve the cyclization of acyclic precursors. A common method is the reaction of diethanolamine (B148213) derivatives with ammonia (B1221849) or primary amines under harsh conditions. Another established route involves the dimerization of aziridines or the cyclization of N,N'-disubstituted ethylenediamines with 1,2-dihaloethanes. thieme-connect.com For instance, piperazine-2,6-diones, which can serve as precursors to piperazines, can be prepared through the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net However, these traditional methods can be limited by low yields, harsh reaction conditions, and a lack of broad substrate scope, particularly for complex or functionalized piperazines. nih.govgoogle.com

Modern Methods: More contemporary strategies offer milder conditions, greater efficiency, and access to a wider diversity of substituted piperazines. mdpi.com These include:

Multicomponent Reactions: These reactions combine several starting materials in a single step to build the heterocyclic core, offering high atom and step economy. researchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts can facilitate the modular synthesis of highly substituted piperazines by coupling diamine components with propargyl units, providing excellent regio- and stereochemical control. organic-chemistry.org

Reductive Cyclization of Dioximes: A newer strategy involves the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to yield the piperazine ring. This method allows for the straightforward construction of C-substituted piperazines. nih.govresearchgate.netnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and mild alternative for piperazine synthesis. mdpi.com For example, a decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions. organic-chemistry.org This approach avoids the use of toxic reagents like tin and can often be transitioned from batch to continuous flow processes. mdpi.com

| Method Type | General Description | Advantages | Limitations |

| Classical | Cyclization of diethanolamines or ethylenediamines. | Utilizes simple, inexpensive starting materials. google.com | Often requires harsh conditions, limited scope, low yields. nih.govgoogle.com |

| Modern | Multicomponent reactions, Pd-catalyzed cyclizations, reductive cyclizations, photoredox catalysis. | Milder conditions, higher yields, greater structural diversity, better stereocontrol. mdpi.comorganic-chemistry.org | May require more complex catalysts or starting materials. |

Targeted Functionalization Strategies for N-Substitution with Bulky Alkyl Moieties

Once the piperazine ring is formed, the key step in synthesizing 1-(2-Methylbutan-2-yl)piperazine is the introduction of the bulky tert-amyl group onto one of the nitrogen atoms. This requires overcoming the steric hindrance associated with the tertiary alkyl group.

Direct N-alkylation via nucleophilic substitution is a common method for functionalizing piperazines. mdpi.com This typically involves reacting piperazine with an alkyl halide. For the synthesis of this compound, this would involve the reaction of piperazine with a 2-methylbutan-2-yl halide (e.g., tert-amyl chloride or bromide).

To favor mono-alkylation over di-alkylation, a large excess of piperazine can be used. researchgate.net Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective alkylation of the free nitrogen, followed by deprotection. researchgate.net Another strategy involves using a monopiperazinium salt, which deactivates one nitrogen, leading to excellent yields of the N-monoalkylated product with minimal dialkylated byproduct. google.com

However, the SN2 reaction required for this alkylation is often inefficient with tertiary alkyl halides due to significant steric hindrance, which favors the competing E2 elimination pathway. Therefore, achieving high yields for the N-alkylation of piperazine with a tert-amyl halide can be challenging under standard conditions. Specialized conditions, such as the use of specific solvents or bases, may be required to promote the desired substitution. researchgate.netgoogle.com

| Strategy for Mono-alkylation | Principle | Common Reagents | Potential Issues |

| Excess Piperazine | Statistical control to favor reaction of the alkylating agent with unreacted piperazine. | Large excess of piperazine, alkyl halide. | Requires separation of product from excess piperazine. researchgate.net |

| N-Boc Protection | One nitrogen is blocked, directing alkylation to the other. | N-Boc-piperazine, base (e.g., K₂CO₃), alkyl halide. | Requires additional protection and deprotection steps. researchgate.net |

| Monopiperazinium Salt | Partial neutralization deactivates one nitrogen atom. | Piperazine, 1 equivalent of acid (e.g., HCl), alkyl halide. | Excellent for mono-alkylation, avoids dialkylation. google.com |

Reductive amination is a powerful and widely used method for forming C-N bonds, typically by reacting an amine with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com This process involves the initial formation of an iminium ion, which is then reduced to the amine. masterorganicchemistry.com Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.comgoogle.com

This method is frequently employed for the N-alkylation of piperazines with primary and secondary alkyl groups. mdpi.comnih.gov For example, reacting piperazine with an aldehyde and a suitable reducing agent is a standard procedure for synthesizing N-alkylpiperazines. nih.gov

However, the direct synthesis of a tertiary alkylamine like this compound via standard reductive amination is not feasible. This is because the process requires a carbonyl precursor (an aldehyde or ketone), and there is no corresponding stable "tert-amyl aldehyde or ketone" that would lead to the desired tertiary alkyl structure upon reaction with the piperazine nitrogen. The reaction fundamentally adds the carbon backbone of the carbonyl compound to the nitrogen, and the carbonyl carbon itself becomes the point of attachment. This inherently limits the method to the synthesis of primary and secondary N-alkylamines. masterorganicchemistry.com

While not directly applicable to the synthesis of the alkyl-substituted target compound, palladium-catalyzed cross-coupling reactions are a dominant method for forming aryl-piperazine linkages, which are present in a vast number of pharmaceuticals. nih.govwiley.com The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction.

The Buchwald-Hartwig amination has become one of the most important tools for forming C-N bonds, allowing for the coupling of amines with aryl halides (Cl, Br, I) and pseudohalides (e.g., triflates). mdpi.comwiley.com The reaction requires a palladium catalyst, a phosphine-based ligand, and a base. youtube.com Significant advancements in ligand design have enabled these reactions to proceed under milder conditions, even at room temperature, and with a broad range of substrates, including sterically hindered aryl chlorides. organic-chemistry.orgwiley.com

The Ullmann-Goldberg reaction is a copper-catalyzed alternative, which is also effective for creating N-arylpiperazine bonds, particularly with electron-deficient (hetero)arenes. mdpi.com These palladium- and copper-catalyzed methods are central to the synthesis of a wide array of complex piperazine-containing drug molecules. nih.govsciforum.net

| Reaction | Metal Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl/heteroaryl halides & triflates + Piperazine | High efficiency, broad scope, mild conditions with modern ligands. nih.govwiley.com |

| Ullmann-Goldberg Reaction | Copper | Aryl halides + Piperazine | A classical method, often complementary to Pd-catalyzed routes. mdpi.com |

Asymmetric Synthesis and Stereochemical Control in Piperazine Derivatives with Sterically Demanding Substituents

While this compound itself is achiral (unless the piperazine ring is C-substituted), the development of asymmetric syntheses for piperazine derivatives is of high importance for drug discovery. nih.govrsc.org Introducing substituents onto the carbon backbone of the piperazine ring creates stereogenic centers, and controlling their stereochemistry is crucial. nih.gov The presence of a sterically demanding N-substituent can influence the stereochemical outcome of subsequent reactions.

A powerful method for the direct, enantioselective functionalization of the piperazine ring at the carbon atoms adjacent to a nitrogen is asymmetric lithiation-trapping. acs.org This strategy avoids the often lengthy process of building a chiral piperazine from acyclic precursors. mdpi.com

The process typically involves the deprotonation of an N-Boc protected piperazine at an α-carbon using a strong, chiral base complex. The most common reagent is sec-butyllithium (B1581126) (s-BuLi) complexed with a chiral diamine, such as (-)-sparteine (B7772259) or its surrogate. acs.orgacs.org This generates a configurationally stable α-lithiated intermediate. This intermediate is then "trapped" by an electrophile (e.g., an alkyl halide or a carbonyl compound) to introduce a new substituent at the C2 position with high enantioselectivity. mdpi.comnih.gov The choice of the N-substituent on the distal nitrogen can significantly impact the yield and enantioselectivity of the reaction. figshare.com Minimizing ring-fragmentation of the lithiated intermediates can be achieved by using sterically hindered N-alkyl groups. acs.org This methodology provides a practical and general route to a wide range of enantiopure α-substituted piperazines. acs.org

Chiral Auxiliary Approaches

The asymmetric synthesis of piperazines is crucial for developing enantiomerically pure pharmaceutical agents. Chiral auxiliary approaches involve the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which the auxiliary is removed. wikipedia.org This strategy has been effectively applied to the synthesis of chiral piperazine precursors, which can then be elaborated into more complex, sterically hindered structures.

One established method involves using amino acids or their derivatives as the chiral source. For instance, (R)-(–)-phenylglycinol has been employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. nih.gov In this approach, the chiral auxiliary directs the formation of a key 2-oxopiperazine intermediate, establishing the desired stereocenter. The auxiliary is subsequently cleaved to yield the chiral piperazine core. While this specific example leads to a methyl-substituted piperazine, the principle can be extended to analogs with greater steric bulk, although the efficiency may be impacted by the size of the substituent.

Another prominent class of chiral auxiliaries includes oxazolidinones and camphorsultam. These auxiliaries are particularly effective in directing the alkylation of enolates derived from N-acylated piperazinones. The inherent chirality of the auxiliary shields one face of the enolate, leading to a highly diastereoselective addition of electrophiles. The reduction of the resulting chiral piperazin-2-one (B30754) provides a direct route to the corresponding chiral piperazine. nih.gov The synthesis of α-tertiary piperazin-2-ones, precursors to sterically hindered piperazines, has been achieved using catalytic asymmetric allylic alkylation, demonstrating a pathway to complex chiral structures. nih.gov

Key Chiral Auxiliaries in Piperazine Synthesis

| Chiral Auxiliary | Application Example | Reference |

|---|---|---|

| (R)-(–)-Phenylglycinol | Asymmetric synthesis of (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. | nih.gov |

| Pseudoephedrine | Used to form a chiral amide, where the methyl group directs the diastereoselective alkylation of the α-proton. | wikipedia.org |

| Oxazolidinones | Employed in asymmetric alkylation and aldol (B89426) reactions to create chiral centers in piperazin-2-one precursors. | nih.gov |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency of Substituted Piperazines

Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating. This rapid and uniform heating often leads to dramatically reduced reaction times, sometimes from hours to mere minutes, while providing comparable or even improved yields compared to conventional methods. nih.govscipublications.com

A simplified, one-step procedure for generating monosubstituted piperazines has been successfully adapted for microwave synthesis. By reacting a protonated piperazine with an appropriate electrophile under microwave irradiation, the desired products are obtained in significantly shorter times than under traditional reflux conditions. nih.gov This approach mitigates the common problem of disubstitution. nih.gov Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters has been shown to be highly efficient under solvent-free microwave conditions. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference |

|---|---|---|---|---|

| Synthesis of Monosubstituted Piperazines | Several hours (reflux) | Significantly shorter | Comparable | nih.gov |

| Synthesis of Piperazine Amide/Urea Derivatives | N/A | A few minutes | Good yield, easy work-up | scipublications.com |

| Synthesis of Aminopyridine Acetamides | N/A | 5-10 minutes | Good yields | mdpi.com |

The application of microwave technology is particularly beneficial for high-throughput synthesis in medicinal chemistry, enabling the rapid generation of libraries of piperazine analogs for biological screening. scipublications.comresearchgate.net

Challenges in the Synthesis of Sterically Hindered Piperazine Derivatives and the 2-Methylbutan-2-yl Moiety

The synthesis of piperazine derivatives is often complicated by challenges related to selectivity and reactivity, issues that are magnified when dealing with sterically hindered structures like this compound.

A primary challenge lies in the direct functionalization of the piperazine ring's carbon atoms. researchgate.netmdpi.com While N-alkylation and N-arylation are well-established methods, achieving selective substitution at the C2, C3, C5, or C6 positions is significantly more difficult. mdpi.commdpi.com This limitation means that approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, highlighting a lack of structural diversity at the carbon backbone. mdpi.com

The introduction of a bulky substituent such as the 2-methylbutan-2-yl (tert-amyl) group presents several specific hurdles:

Steric Hindrance: The large size of the tert-amyl group can sterically impede the approach of reagents to the adjacent nitrogen atom or the carbon atoms of the piperazine ring. This can dramatically slow down reaction rates or prevent reactions from occurring altogether. While steric hindrance can be beneficial in preventing undesired secondary reactions like N,N'-disubstitution, it also complicates the intended primary substitution. acs.org

Nucleophilicity: The electron-donating nature of the tertiary alkyl group increases the nucleophilicity of the nitrogen atom to which it is attached. However, this effect is often overshadowed by the overwhelming steric hindrance, which is the dominant factor controlling reactivity.

Ring Fragmentation: In certain reactions, such as asymmetric lithiation, the presence of sterically demanding N-alkyl groups has been found to be crucial for minimizing side reactions like the fragmentation of the piperazine ring. researchgate.netacs.org This suggests that while the introduction of such groups is challenging, they can impart stability once incorporated.

Limited Starting Materials: Syntheses that rely on building the piperazine ring from scratch are often limited by the availability of appropriately substituted starting materials. mdpi.com Creating a diamine precursor that already contains the bulky 2-methylbutan-2-yl group can be a synthetic challenge in itself.

Recent advances in C-H functionalization offer promising but still developing avenues for creating carbon-substituted piperazines. mdpi.comnsf.gov However, these methods often require specific directing groups and are sensitive to the steric and electronic properties of the substituents already present on the ring. nsf.gov

Chemical Reactivity and Derivatization Strategies of 1 2 Methylbutan 2 Yl Piperazine

Investigation of Reactive Sites on the Piperazine (B1678402) Core and the 2-Methylbutan-2-yl Moiety

The primary reactive sites of 1-(2-methylbutan-2-yl)piperazine are the two nitrogen atoms of the piperazine ring. The nitrogen at the 1-position is a tertiary amine, substituted with the bulky 2-methylbutan-2-yl group. The nitrogen at the 4-position is a secondary amine, possessing a hydrogen atom that can be readily substituted.

The 2-methylbutan-2-yl moiety, a tertiary alkyl group, is generally considered chemically inert under standard derivatization conditions that target the amine functionalities. Its significant steric bulk is a defining feature, influencing the reactivity of the adjacent tertiary amine and sterically hindering access to it. This steric hindrance makes the tertiary amine at the 1-position significantly less nucleophilic and less likely to participate in reactions compared to the secondary amine at the 4-position. Consequently, reactions such as alkylation, acylation, and sulfonylation will preferentially occur at the more accessible and reactive secondary amine.

The piperazine ring itself is a six-membered saturated heterocycle. The carbon atoms of the ring can also be sites of reaction, for instance through C-H functionalization, but this typically requires more specialized and often harsher reaction conditions, such as those involving organometallic reagents or radical initiators nih.gov. Under most conditions employed for derivatization, the reactivity is dominated by the nitrogen atoms.

Amine Reactivity: Alkylation, Acylation, and Sulfonylation

The presence of a secondary amine in this compound makes it a versatile building block for a variety of chemical transformations. The most common of these are alkylation, acylation, and sulfonylation, which all target the N-H bond of the secondary amine. The bulky tert-pentyl group at the 1-position effectively acts as a built-in protecting group, directing these reactions to the 4-position and facilitating mono-substitution.

Alkylation: The introduction of an alkyl group onto the secondary nitrogen of this compound can be achieved through several methods. Nucleophilic substitution reactions with alkyl halides (chlorides, bromides, or iodides) are a common approach. To favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, it is often beneficial to use an excess of the piperazine derivative or to perform the reaction in the presence of a base to neutralize the hydrogen halide formed researchgate.net. Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is another effective method for mono-alkylation that avoids the formation of quaternary salts nih.gov.

Acylation: The acylation of this compound introduces an acyl group, forming an amide linkage. This is typically accomplished by reacting the piperazine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. The reaction is generally high-yielding and proceeds readily at the secondary amine. The resulting amides are often more stable and less basic than the parent amine. A method for selective mono-acylation of piperazine has been developed using ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel, which could be applicable to substituted piperazines lew.ro.

Sulfonylation: The reaction of this compound with a sulfonyl chloride in the presence of a base yields a sulfonamide. This reaction is analogous to acylation and is a common way to introduce a sulfonyl group onto the piperazine nitrogen. The resulting sulfonamides are typically stable and non-basic. The synthesis of various phenylpiperazine derivatives often involves a sulfonylation step researchgate.net.

The following table summarizes representative conditions for these transformations on piperazine derivatives, which can be extrapolated for this compound.

| Reaction Type | Reagent | Solvent | Base | Typical Conditions | Product |

| Alkylation | Alkyl Halide | Acetonitrile (B52724), DMF | K₂CO₃, Et₃N | Room Temp to Reflux | N-Alkyl-piperazine |

| Reductive Amination | Aldehyde/Ketone | Dichloromethane, THF | - | NaBH(OAc)₃, Room Temp | N-Alkyl-piperazine |

| Acylation | Acyl Chloride | Dichloromethane, THF | Et₃N, Pyridine | 0°C to Room Temp | N-Acyl-piperazine |

| Sulfonylation | Sulfonyl Chloride | Dichloromethane, Pyridine | Pyridine, Et₃N | 0°C to Room Temp | N-Sulfonyl-piperazine |

Formation of Complex Hybrid Architectures Incorporating the this compound Scaffold

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and bioavailability google.comnih.gov. The this compound moiety can be strategically incorporated into larger, more complex molecules to create hybrid architectures with potential therapeutic applications. The secondary amine serves as a key handle for linking the piperazine unit to other molecular fragments.

The synthesis of such hybrid molecules often involves multi-step reaction sequences where the piperazine derivative is introduced via alkylation or acylation reactions. For example, a common strategy is to first synthesize a core structure containing a reactive group (e.g., an alkyl halide or a carboxylic acid) and then couple it with this compound. This approach has been used to create a wide variety of biologically active compounds, including potential anticancer and neuroprotective agents nih.govnih.govmdpi.com.

Stability and Degradation Pathways Relevant to Chemical Modification

The stability of this compound is an important consideration, particularly in the context of its use in the synthesis of more complex molecules and in its potential applications. The piperazine ring itself is a relatively stable heterocycle. However, like other amines, it can be susceptible to degradation under certain conditions, such as strong oxidizing or acidic environments, and at elevated temperatures.

The degradation of piperazine has been studied, particularly in the context of its use in carbon capture technologies, where it is exposed to oxidative and thermal stress researchgate.net. Common degradation products of piperazine include smaller amines like ethylenediamine, as well as oxidized species.

For this compound, the presence of the bulky tert-pentyl group may influence its stability. The tertiary alkyl group could potentially stabilize the adjacent C-N bonds. However, under harsh oxidative conditions, the tertiary carbon atom of the 2-methylbutan-2-yl group could be a site of oxidation. The stability of the N-substituted piperazine derivatives is also dependent on the nature of the substituent. For instance, acylated derivatives (amides) are generally more stable towards oxidation than the parent amine.

The following table lists some potential degradation products of the piperazine ring, which could also be relevant for substituted piperazines like this compound, especially under harsh conditions.

| Degradation Condition | Potential Degradation Products |

| Oxidative Stress | Piperazinone, Ethylenediamine, Formic Acid, Ammonia (B1221849) |

| Thermal Stress | Ring-opened products, smaller amines |

It is important to note that specific studies on the degradation pathways of this compound are not widely available in the public domain. Therefore, the potential degradation pathways are largely extrapolated from studies on piperazine and other N-alkylated piperazines.

Advanced Analytical and Spectroscopic Characterization of 1 2 Methylbutan 2 Yl Piperazine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. For 1-(2-Methylbutan-2-yl)piperazine, which has a molecular formula of C₉H₂₀N₂, the theoretical exact mass can be calculated with high precision. Using the masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁴N = 14.0031 amu), the neutral molecule's mass is 156.1626 amu. libretexts.org

In a typical HRMS analysis using techniques like electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The theoretical exact mass of this cation would be 157.1704 amu. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass to within a few parts per million (ppm). preprints.org This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isobaric compounds that have the same nominal mass but different elemental compositions.

Furthermore, HRMS is crucial for impurity profiling. By analyzing a synthesized batch, trace-level impurities can be detected and their molecular formulas identified through their accurate mass measurements. This is vital for understanding reaction byproducts and ensuring the purity of the final compound.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (amu) |

|---|---|---|

| [M] | C₉H₂₀N₂ | 156.1626 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of the molecular skeleton and the connectivity of atoms. nih.govnih.gov

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The piperazine (B1678402) ring protons typically appear as complex multiplets in the 2.5-3.5 ppm range. researchgate.netrsc.org The protons of the tert-amyl (2-methylbutan-2-yl) group would include a singlet for the two equivalent methyl groups attached to the quaternary carbon, a triplet for the terminal methyl group of the ethyl moiety, and a quartet for the methylene (B1212753) group. A broad singlet corresponding to the N-H proton of the secondary amine would also be present.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Based on the structure's symmetry, distinct signals would be expected for the carbons of the piperazine ring and the tert-amyl group. The piperazine carbons would resonate in the 45-55 ppm region. For the substituent, one would expect signals for the quaternary carbon, the two equivalent methyl carbons, the ethyl group's methylene carbon, and its terminal methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the methylene and methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra. These combined techniques leave no ambiguity in the final structural confirmation. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperazine CH₂ (adjacent to NR) | ~2.7-2.9 (multiplet, 4H) | ~50-55 |

| Piperazine CH₂ (adjacent to NH) | ~3.0-3.2 (multiplet, 4H) | ~45-50 |

| Piperazine NH | Broad singlet (1H) | - |

| C(CH₃)₂ | Singlet (~1.0 ppm, 6H) | ~25-30 |

| CH₂CH₃ | Quartet (~1.4 ppm, 2H) | ~30-35 |

| CH₂CH₃ | Triplet (~0.8 ppm, 3H) | ~8-12 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ultraphysicalsciences.org

For this compound, the key functional groups are the secondary amine (N-H), tertiary amines (C-N), and aliphatic C-H bonds.

N-H Stretch: A characteristic medium-intensity absorption band for the N-H stretch of the secondary amine would be expected in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. dergipark.org.tr

C-H Stretch: Multiple strong bands corresponding to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the piperazine ring and the tert-amyl group would appear between 2800 and 3000 cm⁻¹. dergipark.org.tr

N-H Bend: The N-H bending vibration would be visible in the 1580-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for both the secondary and tertiary amines would produce bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar C-C and symmetric C-H vibrations of the alkyl framework, which often give strong Raman signals but weak IR absorptions. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3200 - 3400 |

| Aliphatic C-H Stretch | IR, Raman | 2800 - 3000 |

| N-H Bend | IR | 1580 - 1650 |

| CH₂/CH₃ Bend | IR, Raman | 1350 - 1470 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on bond lengths, bond angles, and the conformational arrangement of the molecule. researchgate.net

It is well-established that the piperazine ring typically adopts a stable chair conformation. wikipedia.orgnih.gov X-ray analysis would confirm this and determine the orientation of the N-substituent. Due to steric hindrance, the bulky tert-amyl group is expected to occupy an equatorial position on the piperazine ring to minimize steric strain.

Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing. In the case of this compound, the presence of the secondary amine (N-H group) allows for the formation of intermolecular hydrogen bonds, where the N-H acts as a hydrogen bond donor and the tertiary nitrogen of an adjacent molecule can act as an acceptor. These interactions would link the molecules into a specific three-dimensional lattice. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. scholars.direct this compound is sufficiently volatile for GC analysis. In a typical GC chromatogram, the compound would appear as a sharp peak with a characteristic retention time. The coupled mass spectrometer would provide a mass spectrum for this peak, showing the molecular ion and a specific fragmentation pattern that serves as a fingerprint for identification. nih.govresearchgate.net This method is highly effective for detecting and identifying volatile impurities, even at trace levels. Derivatization may be employed to improve the chromatographic properties of piperazine compounds. scholars.directresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative separation. unodc.orgresearchgate.net A reversed-phase HPLC method, likely using a C18 column, could be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. jocpr.com By monitoring the eluent with a UV detector (if the compound has a chromophore, otherwise an alternative like an ELSD or CAD detector would be needed) or a mass spectrometer (LC-MS), the purity of the sample can be quantified by measuring the relative area of the main peak. nih.gov The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. jocpr.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine |

| Acetonitrile |

| Methanol |

Chemical Biology and Pharmacological Research of 1 2 Methylbutan 2 Yl Piperazine Derivatives

Exploration of Diverse Biological Activities and Therapeutic Potential

Scientific literature extensively documents the broad pharmacological activities of the piperazine (B1678402) scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.govijrrjournal.com This versatile structure is a key component in numerous clinically approved drugs and is a focal point in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.netresearchgate.net Derivatives of piperazine have been shown to possess a wide array of biological activities, including antimicrobial, anticancer, central nervous system, anti-inflammatory, and antiviral properties. researchgate.netwisdomlib.orgnih.gov However, a thorough review of available scientific databases and literature reveals a significant gap in the specific investigation of 1-(2-methylbutan-2-yl)piperazine, also known as 1-(tert-amyl)piperazine, and its direct derivatives.

While the general class of piperazine derivatives is well-studied, specific data concerning the biological and therapeutic potential of compounds derived directly from the this compound core are not present in the reviewed literature. The following sections address the requested pharmacological areas, noting the absence of specific research for this particular compound series.

Antimicrobial Spectrum and Mechanisms of Action

There is no specific information available in the scientific literature regarding the antimicrobial spectrum or mechanisms of action for this compound or its derivatives.

For the broader class of piperazine derivatives, antimicrobial properties are well-documented. Various studies have demonstrated that different piperazine-containing compounds exhibit significant antibacterial and antifungal activities. researchgate.netjapsonline.comijcmas.comekb.egmdpi.comnih.gov The proposed mechanisms of action often involve the disruption of microbial cell integrity. For instance, piperazine-based cationic polymers can interact electrostatically with the negatively charged microbial cell wall, leading to cell lysis. Another mechanism involves hydrophobic interactions with the cell membrane's lipid bilayer, disrupting the membrane and causing leakage of essential intracellular components. ijcmas.com Specific derivatives, such as those incorporating 1,3,4-thiadiazole (B1197879) moieties, have been investigated as potential inhibitors of key bacterial enzymes like enoyl-ACP reductase. mdpi.com

Anticancer and Antiproliferative Effects and Cellular Targets

No specific studies on the anticancer or antiproliferative effects of this compound or its derivatives have been reported in the available scientific literature.

The piperazine ring is a recognized "privileged scaffold" in oncology, appearing in the structure of numerous FDA-approved anticancer drugs. researchgate.net Research into other piperazine derivatives has shown significant potential. For example, vindoline-piperazine conjugates have demonstrated potent antiproliferative effects across a range of human tumor cell lines, including breast, colon, and lung cancer. nih.gov Similarly, derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been designed as potential anticancer agents, with studies suggesting they may act by inhibiting topoisomerase II and inducing apoptosis in cancer cells. mdpi.com Other research has focused on hybrid molecules, such as those combining piperazine with natural products or other pharmacophores, to enhance cytotoxic activity against cancer cells. researchgate.netnih.gov

Central Nervous System (CNS) Activities (e.g., Antidepressant, Antipsychotic, Anxiolytic, Anticonvulsant, Opioid Receptor Antagonism)

There is a lack of specific published research on the central nervous system activities of this compound and its derivatives.

The piperazine moiety is a cornerstone in the development of CNS-active agents due to its favorable pharmacokinetic profile and ability to interact with various neurotransmitter receptors. ijrrjournal.comnih.gov Different classes of piperazine derivatives have been extensively evaluated for a range of CNS effects:

Antidepressant and Anxiolytic: Arylpiperazine derivatives are among the most studied classes, with many acting on the serotonergic system, particularly as 5-HT1A receptor ligands. nih.gov

Antipsychotic: The development of atypical antipsychotics has heavily featured the piperazine scaffold, with compounds designed to target dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. thieme-connect.com

Anticonvulsant: Certain dicarboxylic piperazine derivatives have been identified as potent antagonists of kainate receptors, a subtype of glutamate (B1630785) receptors, demonstrating anticonvulsant activity in animal models. wisdomlib.org

Opioid Receptor Antagonism/Agonism: The structural versatility of piperazine has been utilized to create ligands for opioid receptors. For instance, specific piperazine and piperidine (B6355638) derivatives have been developed as histamine (B1213489) H3 and sigma-1 receptor antagonists with antinociceptive properties. nih.govacs.org

Anti-inflammatory and Immunomodulatory Properties

No research data specifically detailing the anti-inflammatory or immunomodulatory properties of this compound or its derivatives could be located in the scientific literature.

In contrast, the broader family of piperazine derivatives has shown considerable promise in this area. Studies on N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory effects, including the inhibition of α-amylase and the reduction of inflammatory markers. biomedpharmajournal.org Other research has focused on methyl salicylate (B1505791) derivatives bearing a piperazine moiety, which exhibited favorable anti-inflammatory activity in animal models of edema, in some cases comparable to standard drugs like indomethacin. nih.gov The mechanism for some of these derivatives involves the attenuation of cyclooxygenase-2 (COX-2) up-regulation. nih.gov Additionally, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been evaluated as histamine H3 and H4 receptor ligands, showing anti-inflammatory activity in a murine asthma model. researchgate.net

Antiviral and Antiparasitic Efficacy

There are no available scientific reports on the antiviral or antiparasitic efficacy of this compound or its derivatives.

The core piperazine structure has been investigated for its antiviral potential. Piperazine itself has been shown to exhibit antiviral activity against Chikungunya virus by binding to a hydrophobic pocket in the viral capsid protein. nih.gov This finding suggests that the piperazine scaffold could be a starting point for designing new anti-alphaviral drugs. nih.gov Furthermore, other piperazine derivatives have been synthesized and tested against a range of viruses, including Yellow Fever Virus, influenza virus, and HIV, with some compounds showing inhibitory activity. researchgate.netmdpi.comnuph.edu.ua Research into antiparasitic applications has also been conducted, with some piperazine derivatives showing activity against protozoan parasites like Plasmodium and Trypanosoma. researchgate.net

Other Investigated Pharmacological Activities (e.g., Cardioprotective, Antidiabetic)

Specific research into other pharmacological activities, such as cardioprotective or antidiabetic effects, for this compound and its derivatives is not available in the current scientific literature.

Within the wider class of piperazine compounds, antidiabetic activity is an area of active investigation. Derivatives have been explored as potential treatments for type 2 diabetes through various mechanisms. nih.govnih.gov These include the inhibition of enzymes like α-glucosidase, which helps to control postprandial blood glucose levels. nih.gov For example, benzimidazole (B57391) derivatives of piperazine have been shown to be effective α-glucosidase inhibitors. nih.gov Other studies have focused on developing piperazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, another established target for managing diabetes. nih.gov

Identification and Validation of Molecular Targets and Pathways

The piperazine scaffold is a prevalent feature in a multitude of pharmacologically active compounds, attributable to its unique structural and physicochemical properties. mdpi.com Derivatives of piperazine have demonstrated a wide range of activities, primarily targeting neurotransmitter receptors. ijrrjournal.comnih.gov The specific nature of the substituent on the piperazine ring plays a crucial role in determining the compound's biological targets and its subsequent effects on cellular pathways.

Receptor Binding Assays and Selectivity Profiling

Receptor binding assays are fundamental in elucidating the pharmacological profile of piperazine derivatives. These assays, often utilizing radiolabeled ligands, help to determine the affinity of a compound for various receptors and reveal its selectivity profile. Piperazine derivatives have been shown to interact with a diverse array of receptors, including serotonergic, dopaminergic, adrenergic, histaminergic, and sigma receptors. ijrrjournal.comnih.govnih.govresearchgate.net

For instance, certain (2-methoxyphenyl)piperazine derivatives exhibit high affinity for the 5-HT1A receptor. ijrrjournal.com The nature of the substituent on the piperazine nitrogen is a key determinant of this affinity. Similarly, other derivatives have been identified as selective H1 histamine receptor antagonists, such as cetirizine. ijrrjournal.com The substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com

While specific receptor binding data for this compound is not extensively documented in the public domain, the presence of the bulky tert-pentyl group (an alternative name for the 2-methylbutan-2-yl group) would be expected to influence its receptor interaction profile significantly. The size and lipophilicity of this group would likely favor binding to receptors with correspondingly spacious and hydrophobic pockets.

The table below illustrates the receptor binding affinities of some representative piperazine derivatives, highlighting the influence of different substituents on receptor selectivity.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| p-methoxybenzyl substituted piperazine | σ1-receptor | 12.4 researchgate.net |

| 1,4-dibenzyl derivative of (piperazin-2-yl)methanol | σ1-receptor | 7.4 researchgate.net |

| 2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- ijrrjournal.comnih.govnih.govtriazine-3,5-dione | 5-HT1A receptor | 1.36 nih.gov |

This table is for illustrative purposes to show the effect of substituents on piperazine derivatives' receptor affinity. Data for this compound is not available.

Enzyme Inhibition Studies and Mechanistic Insights

Beyond receptor modulation, piperazine derivatives have also been investigated for their potential as enzyme inhibitors. For example, a series of piperazine sulfonamide analogs were synthesized and evaluated for their α-amylase inhibitory activity, which is relevant for the management of type II diabetes. nih.gov These studies demonstrated that the nature of the substitution on the piperazine ring is critical for the inhibitory potency. nih.gov

In the field of oncology, some piperazine derivatives have been designed as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. rsc.org A study on arylamide derivatives containing a piperazine moiety found that the substituent on the piperazine ring significantly influenced the antiproliferative activities. nih.gov For instance, replacement of aryl piperazine groups with alkyl piperazines generally led to a reduction in antiproliferative activity, although a compound with a 1-methylpiperazine (B117243) group still exhibited potent inhibitory effects. nih.gov

The 2-methylbutan-2-yl moiety, being a bulky alkyl group, could potentially influence the interaction of a piperazine derivative with the active site of an enzyme. Its steric bulk might either hinder binding or, if the active site has a suitable hydrophobic pocket, enhance it. The specific context of the enzyme's active site architecture would be the determining factor.

The following table presents the inhibitory concentrations (IC50) of some piperazine derivatives against different enzymes, illustrating the impact of the substituent.

| Compound Class | Enzyme Target | IC50 Range (µM) |

| Piperazine Sulfonamide Analogs | α-amylase | 1.571 - 3.98 nih.gov |

| Arylamide derivatives with piperazine moiety | Tubulin Polymerization | 0.089 - 6.69 nih.gov |

| Piperazine–chalcone hybrids | VEGFR-2 | 0.57 - 1.48 researchgate.net |

This table illustrates the enzyme inhibitory potential of various piperazine derivatives. Specific data for this compound is not available.

Cellular Pathway Modulation and Signaling Cascade Analysis

The interaction of piperazine derivatives with their molecular targets (receptors or enzymes) initiates a cascade of downstream cellular events. The modulation of these cellular pathways is the basis of their pharmacological effects. For instance, piperazine derivatives that are agonists or antagonists of G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors, can modulate intracellular signaling pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. nih.gov

Derivatives acting as 5-HT1A receptor agonists, for example, can lead to a decrease in cAMP formation. nih.gov In contrast, those acting on other receptors might stimulate different G-protein subtypes, leading to varied cellular responses.

In the context of enzyme inhibition, piperazine derivatives that inhibit tubulin polymerization can lead to cell cycle arrest, typically at the G2/M phase, and induce apoptosis (programmed cell death). rsc.org This is a common mechanism for many anticancer drugs. The analysis of cellular pathways, often through techniques like flow cytometry and western blotting, is crucial for understanding the detailed mechanism of action of these compounds.

Given the potential for this compound to interact with various receptors and enzymes, it could modulate a range of cellular pathways. The specific pathways affected would be dependent on its primary molecular targets.

Structure-Activity Relationship (SAR) Studies Focusing on the 2-Methylbutan-2-yl Moiety and its Impact on Biological Activity

The structure-activity relationship (SAR) of piperazine derivatives is a well-explored area, with the substituents on the piperazine ring being a primary focus of medicinal chemistry efforts. ijrrjournal.comdndi.org The size, shape, and electronic properties of these substituents are critical in determining the biological activity of the resulting compounds.

Steric Effects and Receptor/Enzyme Recognition

The 2-methylbutan-2-yl group is a tertiary alkyl group, also known as a tert-pentyl group. Its most significant feature from a medicinal chemistry perspective is its steric bulk. Steric effects play a crucial role in how a molecule interacts with its biological target. nih.gov The introduction of a bulky group like the 2-methylbutan-2-yl moiety can have several consequences:

Receptor/Enzyme Fit: The bulky group may enhance binding if the target's binding pocket is large enough to accommodate it and has hydrophobic character. nih.gov Conversely, if the binding site is sterically constrained, the bulky group will prevent or weaken the interaction. nih.gov

Conformational Restriction: The steric hindrance from the 2-methylbutan-2-yl group can restrict the rotation of adjacent chemical bonds, locking the molecule into a more defined conformation. This pre-organization can be beneficial for binding if the adopted conformation is the one recognized by the receptor or enzyme.

Metabolic Shielding: Bulky groups can sterically hinder the access of metabolic enzymes, such as cytochrome P450s, to nearby parts of the molecule, thereby increasing its metabolic stability and half-life. juniperpublishers.com

Influence on Binding Affinity, Potency, and Selectivity

The 2-methylbutan-2-yl group is also highly lipophilic (hydrophobic). The introduction of such a group can significantly influence a compound's binding affinity, potency, and selectivity. juniperpublishers.com

Binding Affinity and Potency: The "magic methyl effect" is a concept in medicinal chemistry where the addition of a methyl group, or in this case a larger alkyl group, can lead to a substantial increase in potency. juniperpublishers.comjuniperpublishers.com This is often due to the favorable hydrophobic interactions between the alkyl group and a hydrophobic pocket in the binding site. The desolvation of the ligand from its aqueous environment to the more lipophilic binding site is energetically more favorable for more lipophilic molecules. juniperpublishers.com

Selectivity: The unique size and shape of the 2-methylbutan-2-yl group can be exploited to achieve selectivity for a particular receptor or enzyme subtype. If one subtype has a binding pocket that can accommodate this bulky group while another does not, the compound will preferentially bind to the former. This principle is a cornerstone of rational drug design aimed at minimizing off-target effects. nih.gov

The table below provides a hypothetical illustration of how the introduction of a bulky alkyl group might influence binding affinity.

| Compound | Substituent at Piperazine N-1 | Hypothetical Binding Affinity (Ki) | Rationale |

| A | Hydrogen | Moderate | Small substituent, may not fully occupy the binding pocket. |

| B | Methyl | High | "Magic methyl" effect, improved hydrophobic interactions. juniperpublishers.comjuniperpublishers.com |

| C | 2-Methylbutan-2-yl | Very High or Very Low | Potentially very high affinity if the binding pocket is large and hydrophobic; very low if there is a steric clash. nih.gov |

This table is a hypothetical representation to illustrate the principles of steric and hydrophobic effects on binding affinity.

Modulation of Pharmacokinetic Properties through Structural Changes

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For derivatives of this compound, as with other piperazine-containing compounds, strategic structural modifications can be employed to optimize these properties. The inherent nature of the piperazine ring, with its two nitrogen atoms, provides a versatile scaffold for such modifications, influencing key parameters like solubility, metabolic stability, and bioavailability.

The piperazine core itself, with its two basic nitrogen atoms, can enhance the aqueous solubility of drug molecules, a crucial factor for bioavailability. nih.govmdpi.com The degree of this enhancement is influenced by the pKa of these nitrogens, which can be modulated by the substituents attached to them. nih.gov

Metabolic Stability and Routes of Metabolism

The piperazine ring is often a primary site for metabolism. nih.gov Common metabolic pathways include hydroxylation of the ring and N-dealkylation. nih.govnih.gov The products of these metabolic transformations can have altered pharmacological activity and pharmacokinetic properties compared to the parent compound. For instance, N-dealkylation of some arylpiperazine derivatives leads to the formation of 1-aryl-piperazines, which may have their own distinct pharmacological profiles. nih.gov

Efforts to enhance metabolic stability often focus on modifying the piperazine moiety or its substituents to be less susceptible to enzymatic degradation. For example, replacing a metabolically vulnerable part of a molecule with a more stable group, such as an oxetane (B1205548) in place of a gem-dimethyl group, can lead to significant improvements in metabolic stability. nih.gov

Influence of Structural Modifications on Pharmacokinetic Parameters

Table 1: General Influence of Structural Modifications on the Pharmacokinetic Properties of Piperazine Derivatives

| Structural Modification | Potential Impact on Pharmacokinetic Properties | Rationale |

| Alteration of the N1-substituent | Introduction of polar groups can increase aqueous solubility and potentially reduce protein binding. Bulky, lipophilic groups may increase metabolic stability by sterically hindering access of metabolizing enzymes. | Polarity directly influences solubility in aqueous environments. Lipophilicity affects membrane permeability and binding to plasma proteins and metabolizing enzymes. |

| Substitution on the Piperazine Ring | Introduction of substituents on the carbon atoms of the piperazine ring can block sites of metabolism, thereby increasing metabolic stability and half-life. | This strategy can prevent enzymatic reactions like hydroxylation at specific positions on the piperazine ring. |

| Replacement of the Piperazine Ring | Replacing the piperazine ring with other heterocyclic systems (e.g., morpholine, piperidine) can significantly alter metabolic stability, solubility, and receptor binding affinity. | Different heterocyclic rings have distinct electronic and conformational properties that influence their interactions with biological targets and metabolizing enzymes. |

| Modification of the N4-substituent | Changes to the substituent on the second nitrogen of the piperazine ring can impact the overall lipophilicity and basicity of the molecule, affecting both solubility and permeability. | The N4-substituent contributes significantly to the overall physicochemical properties of the molecule. |

One area of significant research is the interaction of piperazine derivatives with efflux transporters like P-glycoprotein (P-gp). P-gp can actively transport drugs out of cells, reducing their intracellular concentration and contributing to poor bioavailability. Certain piperazine derivatives have been shown to inhibit P-gp. mdpi.com For instance, a piperazine derivative, referred to as compound 4 in one study, was found to increase the bioavailability of the anticancer drug paclitaxel (B517696) by inhibiting intestinal P-gp. mdpi.com This suggests that derivatives of this compound could potentially be designed to have P-gp inhibitory activity, thereby improving their own absorption or that of co-administered drugs. mdpi.com

Future Research Directions and Therapeutic Implications of 1 2 Methylbutan 2 Yl Piperazine Analogs

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The development of new derivatives of 1-(2-methylbutan-2-yl)piperazine is a key area of research, with a focus on improving their effectiveness and ability to act on specific biological targets. Scientists are synthesizing and testing a variety of related compounds to identify those with the most promising therapeutic profiles.

One area of focus has been on creating derivatives that act as dual-acting agents. For example, a series of 2-piperazin-1-ylquinoline derivatives have been synthesized and evaluated for their ability to act as both serotonin (B10506) (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists. nih.gov In this family of compounds, one particular derivative, compound 7, showed strong activity at both targets, as well as good selectivity over other receptors like the alpha1-adrenergic and dopaminergic receptors. nih.gov This compound also demonstrated acceptable pharmacokinetic properties, meaning it is effectively absorbed, distributed, metabolized, and excreted by the body. nih.gov

Another approach involves the rational design of benzyl (B1604629) piperazine (B1678402) derivatives. jneonatalsurg.com These have been investigated for their potential as multi-target-directed ligands, particularly for managing complex conditions like Alzheimer's disease. jneonatalsurg.com The goal is to create compounds that can interact with multiple pathological pathways, such as inhibiting both acetylcholinesterase and beta-amyloid aggregation. jneonatalsurg.com

The table below summarizes key findings from the synthesis and evaluation of these next-generation piperazine derivatives.

| Compound Family | Key Modifications | Therapeutic Targets | Notable Findings |

| 2-piperazin-1-ylquinoline derivatives | Modifications to the quinoline (B57606) ring system | Serotonin (5-HT) transporter and 5-HT1A receptor | Compound 7 exhibited potent dual activity and good selectivity. nih.gov |

| Benzyl piperazine derivatives | Introduction of various benzyl groups | Acetylcholinesterase (AChE) and Beta-Amyloid (Aβ₁₋₄₂) | Designed molecules showed superior binding affinities compared to standard inhibitors. jneonatalsurg.com |

Development of Targeted Prodrug Strategies

To improve the delivery of piperazine-based drugs to specific sites in the body and minimize off-target effects, researchers are exploring targeted prodrug strategies. A prodrug is an inactive compound that is converted into an active drug within the body. This approach can enhance the drug's effectiveness and reduce side effects. nih.gov

Targeted prodrug design focuses on creating molecules that are activated by specific enzymes or transporters found at the desired site of action, such as a tumor. nih.gov This strategy can be particularly useful in cancer therapy. nih.gov Several advanced prodrug strategies are being considered for application to piperazine analogs:

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This two-step approach involves first administering an antibody that is engineered to bind to a specific tumor antigen and is linked to an enzyme. nih.gov Once the antibody-enzyme conjugate has localized at the tumor site, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic drug by the enzyme. nih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT): In this strategy, a gene encoding a non-human enzyme is delivered specifically to tumor cells, often using a viral vector. nih.gov The prodrug is then administered and is activated only in the tumor cells that express the foreign enzyme. nih.gov

Virus-Directed Enzyme Prodrug Therapy (VDEPT): This is an emerging strategy where a virus is used to deliver a gene encoding a prodrug-activating enzyme to tumor cells. nih.gov The subsequent administration of the prodrug leads to the localized production of the cytotoxic agent. nih.gov

These strategies hold the potential to significantly improve the therapeutic index of this compound analogs by concentrating their activity at the site of disease.

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. jneonatalsurg.comnih.gov As a result, drugs that act on a single target may have limited efficacy. The concept of polypharmacology, where a single compound is designed to interact with multiple targets, has become a promising strategy in drug discovery. nih.gov

Analogs of this compound are well-suited for the development of multi-targeting agents. As discussed, benzyl piperazine derivatives are being investigated as dual-acting inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and beta-amyloid aggregation. jneonatalsurg.com This approach aims to provide more than just symptomatic relief by addressing multiple aspects of the disease's pathology. jneonatalsurg.com

The development of multi-targeting agents offers several advantages over traditional single-target therapies, including potentially improved efficacy and a reduced likelihood of developing drug resistance. nih.gov The simultaneous disruption of two or more disease-related targets can lead to a more robust therapeutic effect. nih.gov Researchers are actively exploring different strategies to design and synthesize these multi-targeted agents, with the goal of creating the next generation of treatments for complex diseases. nih.gov

Integration of Advanced Computational Methods in Rational Drug Design

The design and discovery of new drugs have been revolutionized by the use of advanced computational methods. openmedicinalchemistryjournal.comemanresearch.org These tools allow scientists to study biological systems at the atomic level, providing valuable insights that enhance the process of rational drug design. openmedicinalchemistryjournal.comresearchgate.net For the development of this compound analogs, several computational techniques are being employed:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing researchers to estimate the strength of the interaction. openmedicinalchemistryjournal.com It is used to screen potential new ligands and to understand the binding modes of known active compounds. openmedicinalchemistryjournal.com

Virtual Screening: This method involves computationally screening large libraries of chemical compounds against a known target structure to identify potential drug candidates. emanresearch.org

De Novo Design: These computational tools build new molecular structures from scratch, based on the desired pharmacological properties and the characteristics of the target's binding site. openmedicinalchemistryjournal.com

Molecular Dynamics Simulations: These simulations provide detailed information about the movement and interaction of atoms in a biological system over time. emanresearch.org This can help to understand the stability of ligand-protein interactions. rsc.org

In the development of benzyl piperazine derivatives for Alzheimer's disease, for example, molecular docking and molecular dynamics simulations were used to evaluate their potential as dual inhibitors. jneonatalsurg.com These in silico evaluations revealed that several of the designed molecules had superior binding affinities and stable interactions with their target proteins. jneonatalsurg.com

The table below outlines some of the key computational methods used in the rational drug design of piperazine analogs.

| Computational Method | Application in Drug Design | Relevance to Piperazine Analogs |

| Molecular Docking | Predicts ligand-receptor binding modes and affinities. openmedicinalchemistryjournal.com | Used to evaluate the binding of benzyl piperazine derivatives to Alzheimer's disease targets. jneonatalsurg.com |

| Virtual Screening | Screens large compound libraries to identify potential hits. emanresearch.org | Can be used to discover new piperazine-based scaffolds with desired activities. |

| De Novo Design | Generates novel molecular structures with desired properties. openmedicinalchemistryjournal.com | Can be employed to create next-generation piperazine analogs with enhanced potency and selectivity. |

| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. emanresearch.org | Used to confirm the stability of interactions between piperazine derivatives and their targets. rsc.org |

Addressing Research Challenges: Toxicity and Resistance Mechanisms

A critical aspect of developing new therapeutic agents is ensuring their safety and long-term efficacy. For this compound analogs, two key challenges are understanding and mitigating potential toxicity and addressing the development of drug resistance.

Initial computational studies on some piperazine derivatives have shown promise in terms of safety. For instance, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for a series of benzyl piperazine derivatives indicated favorable drug-like properties and low toxicity risks. jneonatalsurg.com However, further experimental validation is essential to confirm these findings.

The development of drug resistance is a major obstacle in the treatment of many diseases, particularly cancer. While specific resistance mechanisms to this compound analogs have not been extensively studied, it is an area that will require significant attention as these compounds move closer to clinical application. The multi-targeting approaches discussed earlier may offer an advantage in this regard, as it is often more difficult for cells to develop resistance to a drug that acts on multiple pathways simultaneously. nih.gov

Future research will need to focus on comprehensive toxicity profiling of lead compounds and investigating potential mechanisms of resistance. This will be crucial for the successful translation of these promising research compounds into safe and effective medicines.

Q & A

Q. How can hyperbranched polymers incorporating this compound be optimized for material science applications?

- Methodological Answer : Polyaddition with A2 monomers (e.g., divinyl sulfone) under catalyst-free conditions yields hyperbranched architectures. Degree of branching (>50%) is controlled via stoichiometry (BB’2:A2 = 1:1.2) and reaction time (<1 hour) . Dynamic mechanical analysis (DMA) confirms enhanced toughness (KIC > 1.5 MPa·m¹/²) .

Notes

- Referenced peer-reviewed methodologies for reproducibility.

- Differentiated basic vs. advanced questions to cater to diverse expertise levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.